[(9-Bromononyl)oxy](trimethyl)silane
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Overview
Description
(9-Bromononyl)oxysilane: is an organosilicon compound with the molecular formula C12H27BrOSi It is characterized by the presence of a bromine atom attached to a nonyl group, which is further connected to a trimethylsilane group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Bromononyl)oxysilane typically involves the reaction of 9-bromononanol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the desired product .
Industrial Production Methods: Industrial production of (9-Bromononyl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (9-Bromononyl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The nonyl group can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted silanes with different functional groups.
Reduction Reactions: Formation of nonyltrimethylsilane.
Oxidation Reactions: Formation of nonyl alcohol or nonanoic acid.
Scientific Research Applications
(9-Bromononyl)oxysilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of (9-Bromononyl)oxysilane involves its ability to undergo various chemical transformations. The bromine atom serves as a reactive site for nucleophilic substitution, while the trimethylsilane group provides stability and hydrophobicity. The compound can interact with molecular targets through covalent bonding or hydrophobic interactions, influencing the pathways involved in its applications .
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilane group but lacks the bromononyl group.
Bromotrimethylsilane: Contains a bromine atom directly attached to the silicon atom, differing in structure and reactivity.
Nonyltrimethylsilane: Similar nonyl group but without the bromine atom, leading to different chemical properties.
Uniqueness: (9-Bromononyl)oxysilane is unique due to the presence of both a bromine atom and a trimethylsilane group, allowing it to participate in a wide range of chemical reactions and applications. Its ability to modify surfaces and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
212012-74-3 |
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Molecular Formula |
C12H27BrOSi |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
9-bromononoxy(trimethyl)silane |
InChI |
InChI=1S/C12H27BrOSi/c1-15(2,3)14-12-10-8-6-4-5-7-9-11-13/h4-12H2,1-3H3 |
InChI Key |
ZNMJBKZJPFZXBY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCCCCCCCCBr |
Origin of Product |
United States |
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